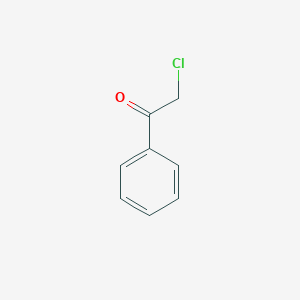
2-Chloroacetophenone
Cat. No. B165298
Key on ui cas rn:
532-27-4
M. Wt: 154.59 g/mol
InChI Key: IMACFCSSMIZSPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07632665B2
Procedure details


A reaction mixture, comprising ortho-chloroacetophenone (2-chloroacetophenone; 250 mM), as well as NADH (0.04 equivalent, based on the ketone), and sodium formate (5.5 equivalents, based on the ketone) at enzyme amounts of 60 U/mmol of an (S)-ADH from R. erythropolis (expr. in E. coli) and 60 U/mmol of a formate dehydrogenase from Candida boidinii (double mutants: C23S, C262A; expr. in E. coli), is stirred at a reaction temperature of 30° C. over a period of 72 hours in 50 ml of a phosphate buffer (100 mM; pH 7.0). Samples are taken during this period of time and the particular conversion is determined via HPLC. After 72 hours, complete conversion of the ketone to the desired alcohol was found. The organic components are then extracted with 2×50 ml methyl tert-butyl ether, the aqueous phase is discarded and the organic phase is dried. The filtrate which results after filtration is freed from the readily volatile constituents in vacuo and the resulting residue is investigated in respect of the formation rate by analysis via HPLC and 1H nuclear magnetic resonance spectroscopy. A formation rate of >99% was determined (FIG. 3).


[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

[Compound]
Name
60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six



[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Name
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1C=CC=CC=1C(=O)C.C1N=C(N)C2N=CN([C@@H]3O[C@H](COP(OP(OC[C@H]4O[C@@H](N5[CH:46]=[C:45]([C:47](N)=[O:48])[CH2:44][CH:43]=[CH:42]5)[C@H](O)[C@@H]4O)(O)=O)(O)=O)[C@@H](O)[C@H]3O)C=2N=1.[CH:55]([O-])=O.[Na+].C([O-])=O>P([O-])([O-])([O-])=O>[Cl:1][CH2:2][C:47]([C:45]1[CH:44]=[CH:43][CH:42]=[CH:55][CH:46]=1)=[O:48] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC=C1)C(C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=1N=C(C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CCC(=C5)C(=O)N)O)O)O)O)N
|
Step Three
[Compound]
|
Name
|
ketone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)[O-].[Na+]
|
Step Five
[Compound]
|
Name
|
ketone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
[Compound]
|
Name
|
60
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
Step Eight
[Compound]
|
Name
|
ketone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Nine
[Compound]
|
Name
|
alcohol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
Samples are taken during this period of time
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The organic components are then extracted with 2×50 ml methyl tert-butyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase is dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate which results
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
after filtration
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
